2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide is a complex organic compound with the molecular formula and a molecular weight of 503.6 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes multiple heterocycles and functional groups that contribute to its biological activity and reactivity.
This compound can be classified under the following categories:
The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide typically involves multi-step organic reactions. While specific synthetic protocols are not detailed in the available literature, general methods for synthesizing similar compounds often include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are not specified in the sources reviewed.
The molecular structure of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide can be represented using various structural notations:
InChI=1S/C26H26FN7OS/c1-4-22(25(35)28-21-12-8-6-10-19(21)27)36-26-29-20-11-7-5-9-18(20)24-30-23(33-34(24)26)14-13-17-15(2)31-32-16(17)3/h5-12,22H,4,13-14H2,1-3H3,(H,28,35)(H,31,32)
.This notation provides a systematic way to describe the compound's structure and can be used to generate visual representations.
Key structural features include:
The compound's reactivity profile suggests potential interactions with various biological targets. While specific reactions involving this compound are not extensively documented in the literature, similar compounds often undergo:
Technical details regarding these reactions would require empirical studies to establish specific pathways and products.
The mechanism of action for 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide is hypothesized to involve:
Further studies would be necessary to elucidate specific interactions and confirm its biological efficacy.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 503.6 g/mol |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 9 |
LogP (Partition Coefficient) | 5.287 |
Water Solubility (LogSw) | -5.47 |
Acid Dissociation Constant (pKa) | 10.49 |
Base Dissociation Constant (pKb) | 8.00 |
These properties suggest moderate lipophilicity and potential challenges in solubility which could impact bioavailability .
The compound has potential applications in several scientific domains:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5